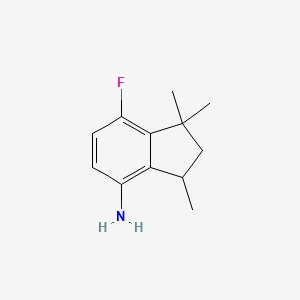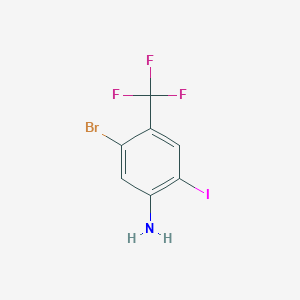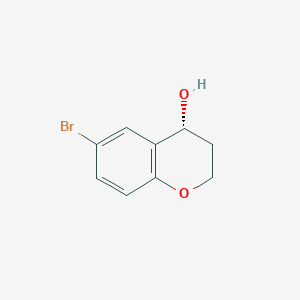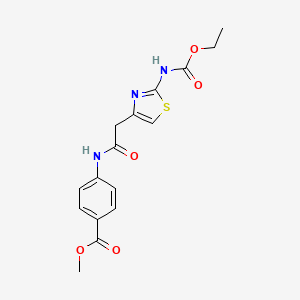
7-Fluoro-1,1,3-trimetil-4-aminoindano
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-Fluoro-1,1,3-trimethyl-4-aminoindane: is a chemical compound with the molecular formula C12H16FN . It is also known by its other names such as 7-fluoro-1,1,3-trimethyl-2,3-dihydro-1-inden-4-amine . This compound is characterized by the presence of a fluorine atom at the 7th position, three methyl groups at the 1st and 3rd positions, and an amino group at the 4th position of the indane ring structure.
Aplicaciones Científicas De Investigación
Chemistry:
Synthesis of Complex Molecules: Used as an intermediate in the synthesis of various complex organic molecules.
Fluorescent Probes: Due to its unique structure, it can be used as a fluorescent probe in chemical analysis.
Biology:
Enzyme Studies: Utilized in studying enzyme interactions and mechanisms.
Protein Labeling: Used in labeling proteins for biological assays.
Medicine:
Drug Discovery: Investigated for potential therapeutic applications in drug discovery.
Pharmacological Studies: Used in pharmacological studies to understand its effects on biological systems.
Industry:
Fungicides: Employed in the preparation of fungicidal compounds.
Material Science: Used in the development of new materials with specific properties.
Mecanismo De Acción
Biochemical Pathways
It is known that this compound is used in the preparation of (difluoromethylnicotinic) indanyl carboxamides, which are used as fungicides . This suggests that it may have an impact on biochemical pathways related to fungal growth and development.
Pharmacokinetics
It has a melting point of 71.3° - 72.8°C and a boiling point of 257.1±40.0 °C (Predicted) . It has a predicted density of 1.053±0.06 g/cm3 . It is slightly soluble in chloroform and methanol . These properties may influence its bioavailability and pharmacokinetics.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 7-Fluoro-1,1,3-trimethyl-4-aminoindane. Factors such as temperature, pH, and the presence of other compounds can affect its stability and activity. For instance, it is stored at -20°C , suggesting that low temperatures may be necessary for its stability.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 7-Fluoro-1,1,3-trimethyl-4-aminoindane typically involves the following steps:
Starting Material: The synthesis begins with the preparation of the indane ring structure.
Fluorination: Introduction of the fluorine atom at the 7th position using a fluorinating agent.
Methylation: Addition of methyl groups at the 1st and 3rd positions through alkylation reactions.
Amination: Introduction of the amino group at the 4th position using an amination reagent.
Industrial Production Methods: Industrial production of 7-Fluoro-1,1,3-trimethyl-4-aminoindane involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes:
Batch or Continuous Flow Reactors: Utilization of reactors to control reaction parameters such as temperature, pressure, and reaction time.
Purification: Techniques such as crystallization, distillation, and chromatography are employed to purify the final product.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: 7-Fluoro-1,1,3-trimethyl-4-aminoindane can undergo oxidation reactions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens and nucleophiles are employed in substitution reactions.
Major Products:
Oxidation Products: Formation of oxides and hydroxyl derivatives.
Reduction Products: Formation of reduced amines and hydrocarbons.
Substitution Products: Formation of substituted indane derivatives.
Comparación Con Compuestos Similares
- 7-Fluoro-1,1,3-trimethyl-2,3-dihydro-1-inden-4-amine
- 1H-Inden-4-amine, 7-fluoro-2,3-dihydro-1,1,3-trimethyl-
Uniqueness: 7-Fluoro-1,1,3-trimethyl-4-aminoindane is unique due to its specific substitution pattern on the indane ring, which imparts distinct chemical and physical properties.
Propiedades
IUPAC Name |
7-fluoro-1,1,3-trimethyl-2,3-dihydroinden-4-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16FN/c1-7-6-12(2,3)11-8(13)4-5-9(14)10(7)11/h4-5,7H,6,14H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USXBDIZEJAVICB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(C2=C(C=CC(=C12)N)F)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16FN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.26 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1383809-95-7 |
Source


|
| Record name | 7-fluoro-1,1,3-trimethyl-2,3-dihydro-1Ð?-inden-4-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![tert-Butyl N-[(3R,4R,5S)-4-[(tert-butyldimethylsilyl)oxy]-5-methylpiperidin-3-yl]carbamate](/img/structure/B2379535.png)
![3-{3,5-dimethyl-4-[(4-methylphenyl)sulfanyl]-1H-pyrazole-1-carbonyl}-2H-chromen-2-one](/img/structure/B2379536.png)
![(2R)-2-[(5,6-dichloro-2-methylpyridin-3-yl)formamido]-N-methylpropanamide](/img/structure/B2379538.png)
![2-(pyridin-3-yl)-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)acetamide](/img/structure/B2379539.png)

![2-(4-chlorophenyl)-5-(4-nitrophenyl)-3-(thiophen-2-yl)dihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione](/img/structure/B2379542.png)


![Tert-butyl N-[2-amino-3-hydroxy-2-(hydroxymethyl)propyl]-N-methylcarbamate](/img/structure/B2379547.png)
![N-(2-chlorobenzyl)-3-(4-methylphenyl)-5-oxo-4,5-dihydro[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide](/img/structure/B2379549.png)

![2-{4-oxo-2-sulfanylidene-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-3-yl}acetic acid](/img/structure/B2379552.png)
